3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide
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Overview
Description
3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes two benzofuran rings and a methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide typically involves multistep organic synthesisThe final step involves the formation of the carboxamide group through a condensation reaction with an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: N-bromosuccinimide (NBS), sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups at the benzylic position .
Scientific Research Applications
3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(2-(3-methylbenzoyl)amino)ethyl)benzamide
- 2-methyl-N-(3-methyl-cyclohexyl)-benzamide
- N-ethyl-2-methyl-benzamide
Uniqueness
3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide is unique due to its dual benzofuran rings and the specific positioning of the methylbenzoyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C26H19NO4 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
3-methyl-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H19NO4/c1-15-11-13-17(14-12-15)23(28)25-22(19-8-4-6-10-21(19)31-25)27-26(29)24-16(2)18-7-3-5-9-20(18)30-24/h3-14H,1-2H3,(H,27,29) |
InChI Key |
AOQMRAQIHAVBFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C5=CC=CC=C5O4)C |
Origin of Product |
United States |
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